![molecular formula C8H3ClF3NOS B165762 2-氯-6-(三氟甲氧基)苯并[d]噻唑 CAS No. 133840-96-7](/img/structure/B165762.png)

2-氯-6-(三氟甲氧基)苯并[d]噻唑

概述

描述

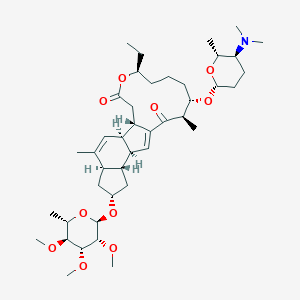

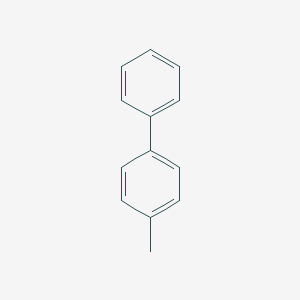

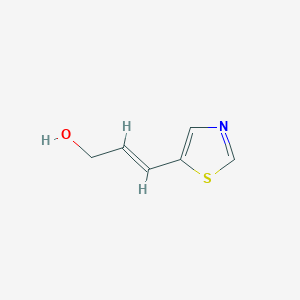

“2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” is a chemical compound with the molecular formula C8H3ClF3NOS . It is used in various chemical reactions and has several properties that make it interesting for research and development .

Synthesis Analysis

The synthesis of “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” involves several steps. One approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

Molecular Structure Analysis

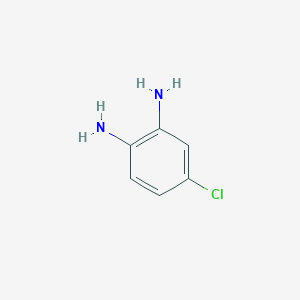

The molecular structure of “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a trifluoromethoxy group and a chlorine atom .

Chemical Reactions Analysis

“2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” can participate in various chemical reactions. For instance, it can react with ethyl (N-arylhydrazono)-chloroacetates in the presence of triethylamine to produce specific products .

Physical And Chemical Properties Analysis

“2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” has a molecular weight of 253.63 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 250.8±35.0 °C at 760 mmHg, and a flash point of 105.5±25.9 °C . The compound has a molar refractivity of 52.6±0.3 cm3, a polar surface area of 50 Å2, and a logP of 4.36 .

科学研究应用

合成和药理学评价: Bannimath 等人 (2010) 的一项研究涉及从 2-(5-氨基-恶唑/噻唑-2-氨基)-苯并噻唑合成化合物,表明其在创建新的药理活性剂中的用途 (Bannimath、Sambireddy、Purohit 和 Pujar,2010).

催化还原和抗氧化研究: Ayodhya 和 Veerabhadram (2019) 报道了苯并[d]噻唑衍生物在制造 CuO 纳米粒子中的应用,该纳米粒子在 4-硝基苯酚的还原中显示出显着的催化转化,并具有抗氧化特性 (Ayodhya & Veerabhadram,2019).

稠合噻唑并[3,2-a]嘧啶酮的合成: Janardhan 等人 (2014) 使用 N-(苯并[d]噻唑-2-基)-2-氯乙酰胺作为合成噻唑并[3,2-a]嘧啶酮产物的构建模块,显示了其在复杂化学合成中的用途 (Janardhan、Srinivas、Rajitha 和 Péter,2014).

DNA 结合和抗菌研究: Rambabu 等人 (2021) 探索了源自苯并[d]噻唑的单核 Cu(II) Schiff 碱配合物的 DNA 结合和抗菌特性,表明其在生物化学和分子生物学中的应用 (Rambabu、Daravath、Shankar 和 Shivaraj,2021).

乙烯聚合: Jia 和 Jin (2009) 在钛和锆配合物的合成中使用了苯并[d]噻唑-2-基苯酚衍生物,这些配合物是乙烯聚合的有效催化剂,表明其在材料科学中的用途 (Jia & Jin,2009).

苯并噻唑衍生物的合成和表征: Inkaya (2018) 对苯并[d]噻唑衍生物进行了研究,深入了解了其分子几何形状和热力学行为,这对于化学工程应用至关重要 (Inkaya,2018).

安全和危害

When handling “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole”, safety precautions should be taken to avoid exposure. If contact with the eyes occurs, they should be flushed with copious amounts of water for at least 15 minutes. If the compound is inhaled, the affected individual should be moved to fresh air. In severe cases or if symptoms persist, medical attention should be sought .

未来方向

The future research directions for “2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole” could involve further exploration of its synthesis, chemical reactions, and biological activities. For instance, the compound could be used to synthesize new derivatives with potential anti-oxidant and anti-inflammatory properties .

属性

IUPAC Name |

2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGSYGPSOLZOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434592 | |

| Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole | |

CAS RN |

133840-96-7 | |

| Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)